molecular formula C12H8ClFO3S B2636972 4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride CAS No. 815576-23-9

4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B2636972
CAS No.: 815576-23-9
M. Wt: 286.7
InChI Key: CTPANYMCABKYLN-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride (C₁₂H₈ClFO₃S) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at the 1-position and a 3-fluorophenoxy group at the 4-position. Its SMILES notation is C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)S(=O)(=O)Cl, and its InChIKey is CTPANYMCABKYLN-UHFFFAOYSA-N . This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical and biochemical applications. The fluorine atom at the 3-position of the phenoxy group introduces electron-withdrawing effects, which may influence its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

4-(3-fluorophenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3S/c13-18(15,16)12-6-4-10(5-7-12)17-11-3-1-2-9(14)8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPANYMCABKYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815576-23-9
Record name 4-(3-fluorophenoxy)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3-fluorophenol in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Hydroxybenzenesulfonyl chloride+3-Fluorophenol4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride\text{4-Hydroxybenzenesulfonyl chloride} + \text{3-Fluorophenol} \rightarrow \text{this compound} 4-Hydroxybenzenesulfonyl chloride+3-Fluorophenol→4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate in Drug Development
4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group facilitates nucleophilic substitution reactions, enabling the formation of sulfonamide derivatives, which are crucial in the development of anti-inflammatory and analgesic drugs. For instance, compounds derived from this sulfonyl chloride have shown potential in treating conditions such as pain and inflammation by modulating biological pathways involved in these processes .

Case Study: Anticancer Activity
Recent studies have indicated that derivatives synthesized from this compound exhibit anticancer properties. Research involving sulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation across various lines, suggesting that the fluorophenoxy group enhances bioactivity through improved lipophilicity and binding interactions with biological targets .

Agrochemical Development

Formulation of Herbicides and Pesticides
In agrochemical research, this compound is employed in the formulation of herbicides and pesticides. Its ability to enhance the effectiveness of crop protection products makes it valuable in agricultural applications. The incorporation of this compound into agrochemical formulations can lead to improved efficacy against target pests and weeds, thereby contributing to sustainable agricultural practices .

Polymer Chemistry

Synthesis of Specialty Polymers
In polymer chemistry, this compound serves as a building block for the synthesis of specialty polymers. These polymers are characterized by enhanced thermal and mechanical properties, making them suitable for advanced material applications. The incorporation of fluorinated groups often results in materials with superior chemical resistance and stability under varying environmental conditions .

Diagnostic Reagents

Development of Assays and Detection Methods
This compound plays a critical role in the creation of diagnostic reagents used in various assays. Its functionality allows for specific labeling or detection methods essential for biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and other diagnostic tools. The ability to modify biological molecules with sulfonyl chlorides enhances their detection capabilities in clinical diagnostics .

Research in Chemical Biology

Enzyme Inhibition Studies
this compound is also utilized in chemical biology research aimed at understanding enzyme inhibition mechanisms and receptor binding interactions. This research provides insights into drug design by elucidating how modifications to molecular structures can influence biological activity. Studies focusing on enzyme targets have demonstrated that compounds derived from this sulfonyl chloride can effectively inhibit specific enzymes involved in disease pathways .

Summary Table of Applications

Application AreaDescription
Pharmaceutical SynthesisIntermediate for anti-inflammatory and analgesic drug development
Agrochemical DevelopmentEnhances effectiveness of herbicides and pesticides
Polymer ChemistryBuilding block for specialty polymers with improved properties
Diagnostic ReagentsUsed in assays for specific labeling/detection methods
Chemical Biology ResearchInvestigates enzyme inhibition and receptor interactions for drug design

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride (Compound 38)

  • Structure: Features a 3-fluorobenzyloxy group instead of a 3-fluorophenoxy group.
  • However, the fluorine atom retains electron-withdrawing properties, enhancing electrophilicity at the sulfonyl chloride .
  • Application : Tested as an ADAM-17 inhibitor in ovarian cancer studies, highlighting the role of fluorine in improving binding affinity .

4-(3-Methylphenoxy)benzene-1-sulfonyl chloride (CAS 1016513-15-7)

  • Structure : Substitutes the 3-fluorine with a methyl group.
  • Impact : The methyl group is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the fluorine-substituted analog. This may lower reactivity in sulfonamide formation .
  • Synthetic Use : Primarily employed in R&D settings for building block synthesis .

3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

  • Structure : Adds a bromine atom at the 3-position of the benzene ring.
  • Impact : Bromine’s strong electron-withdrawing effect further activates the sulfonyl chloride group, increasing reactivity. The compound’s higher molecular weight (365.61 g/mol) may also influence solubility .
  • Application : Used in advanced intermediates for drug discovery .

4-(5-Chloro-2-methoxybenzamido)benzene-1-sulfonyl chloride (Compound 4)

  • Structure : Contains a chloro-methoxybenzamido substituent.
  • This compound was used to synthesize pyrazole-sulfonamide hybrids with anti-inflammatory activity .
  • Yield: Achieved 85% yield in reactions with aminopyridines, indicating efficient reactivity .

4-(Trifluoromethyl)benzene-1-sulfonyl chloride

  • Structure : Substituted with a trifluoromethyl (-CF₃) group.
  • Impact: The -CF₃ group is strongly electron-withdrawing, making the sulfonyl chloride highly reactive.
  • Synthetic Efficiency : Yields ranged from 72–81% under high-temperature conditions (200°C) .

Steric and Solubility Considerations

4-(Octyloxy)benzene-1-sulfonyl chloride

  • Structure : Features a long-chain octyloxy group.
  • Impact : The hydrophobic octyloxy chain improves lipid solubility, making this compound suitable for synthesizing surfactants or membrane-permeable drugs. However, steric bulk may hinder reactions in confined active sites .

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

  • Structure : Includes a thiadiazole heterocycle.
  • This compound is categorized as a specialized building block in drug discovery .

Data Tables

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Property Reference
This compound 3-fluorophenoxy 270.70 High electrophilicity due to -F
4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride 3-fluorobenzyloxy 300.73 Steric hindrance, enzyme inhibition
4-(Trifluoromethyl)benzene-1-sulfonyl chloride -CF₃ 228.62 Enhanced reactivity for hybrid synthesis
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride Br and 3-fluorophenoxy 365.61 Dual electron-withdrawing effects

Research Findings and Trends

  • Electron-Withdrawing Groups : Fluorine and -CF₃ substituents consistently enhance sulfonyl chloride reactivity, enabling efficient sulfonamide bond formation .
  • Steric Effects : Bulky substituents (e.g., benzyloxy, octyloxy) reduce reaction efficiency but improve target specificity in enzyme inhibition .
  • Biological Relevance : Compounds with heterocyclic or polar substituents (e.g., thiadiazole, amide) show promise in targeting enzymes like ADAM-17 or Mycobacterium tuberculosis .

Biological Activity

4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride (CAS No. 815576-23-9) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a fluorophenoxy group attached to a benzene sulfonyl chloride moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl chloride group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. These interactions can modulate enzyme activity, making the compound a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds containing sulfonyl groups exhibit anticancer properties. For instance, studies have shown that fluorinated compounds can enhance the potency of inhibitors targeting histone deacetylases (HDACs), which are implicated in cancer progression. This compound has been investigated for its potential as an HDAC inhibitor, with preliminary results suggesting increased efficacy compared to non-fluorinated analogs .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. For example, studies on structurally similar compounds have demonstrated that the introduction of fluorine can significantly enhance inhibitory activity against certain enzymes involved in metabolic pathways . This suggests that this compound may possess similar enzyme-inhibitory capabilities.

Study on HDAC Inhibition

A comparative study involving fluorinated derivatives revealed that this compound exhibited promising HDAC inhibitory activity. The study reported an IC50 value indicating effective inhibition at low concentrations, highlighting its potential as an anticancer agent .

Microtubule Stabilization

Another study focused on the compound's effects on microtubule stabilization. Compounds with similar structures were shown to induce changes in tubulin polymerization, leading to increased stability of microtubules in cancer cell lines. This mechanism is crucial for developing new anticancer therapies targeting microtubule dynamics .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

CompoundHDAC Inhibition (IC50)Microtubule ActivityNotes
This compoundLow μM rangeStabilizing effectPotential anticancer agent
4-(Fluorophenyl)sulfonamideModerate μM rangeVariableLess potent than fluorinated analogs
Non-fluorinated analogHigh μM rangeWeak or absentSignificantly less active than fluorinated

Q & A

Q. How do steric and electronic effects of the 3-fluorophenoxy group impact crystallization?

  • Crystallography : Single-crystal X-ray diffraction reveals that fluorine’s electronegativity influences packing efficiency. For example, fluorinated analogs often form denser crystals with higher melting points (e.g., 33–35°C for 4-fluorobenzenesulfonyl chloride) .

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